molecular formula C17H24N4O2 B13938977 N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) CAS No. 60006-10-2

N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide)

Cat. No.: B13938977
CAS No.: 60006-10-2
M. Wt: 316.4 g/mol
InChI Key: RZMKEDIOSRUTAQ-UHFFFAOYSA-N
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Description

N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) is a bis-carboxamide derivative featuring a 2-methyl-substituted 1,3-phenylene core flanked by two pyrrolidine-1-carboxamide groups. This compound is part of a broader class of aromatic bis-carboxamides, which are often utilized as intermediates in organic synthesis, pharmaceutical agents, or specialty polymers due to their hydrogen-bonding capacity and conformational rigidity .

Properties

CAS No.

60006-10-2

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

N-[2-methyl-3-(pyrrolidine-1-carbonylamino)phenyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C17H24N4O2/c1-13-14(18-16(22)20-9-2-3-10-20)7-6-8-15(13)19-17(23)21-11-4-5-12-21/h6-8H,2-5,9-12H2,1H3,(H,18,22)(H,19,23)

InChI Key

RZMKEDIOSRUTAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)N2CCCC2)NC(=O)N3CCCC3

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) generally involves the formation of amide bonds between the diamine core and pyrrolidine-1-carboxylic acid or its derivatives. The key step is the coupling of the 2-methyl-1,3-phenylenediamine with pyrrolidine-1-carboxylic acid or an activated derivative under appropriate conditions.

Reported Synthetic Routes

Direct Coupling Using Carbodiimide Coupling Agents

One common laboratory-scale method uses the reaction of 2-methyl-1,3-phenylenediamine with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or similar carbodiimides. This facilitates amide bond formation under mild conditions with good yields.

  • Procedure:
    • Dissolve 2-methyl-1,3-phenylenediamine and pyrrolidine-1-carboxylic acid in an anhydrous organic solvent such as dichloromethane or tetrahydrofuran.
    • Add DCC or an equivalent coupling agent along with a catalytic amount of 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid.
    • Stir the reaction mixture at room temperature or slightly elevated temperatures (20–40 °C) for several hours.
    • Filter off the dicyclohexylurea byproduct and purify the product by recrystallization or chromatography.

This method is widely used due to its simplicity and efficiency in forming symmetrical bis-amides like N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide).

Acid-Catalyzed Cyclization from Ureidoacetals

Another innovative approach involves the acid-catalyzed reaction of phenolic precursors with γ-ureidoacetals to form bis(pyrrolidine-1-carboxamides) containing aryl substituents at the 2-position of the pyrrolidine ring.

  • Key Findings from Literature:

    • Using trifluoroacetic acid as a catalyst in chloroform solvent, 2-methyl-substituted phenols react with ureidoacetals under reflux or room temperature conditions to yield bis(pyrrolidine-1-carboxamide) derivatives.
    • The reaction proceeds via activation of the acetal and subsequent nucleophilic attack by the phenol, followed by cyclization to form the pyrrolidine ring and amide bonds in a single step.
    • This method offers mild reaction conditions, high yields (up to 67% for methyl-substituted phenols), and avoids expensive reagents.
  • Representative Reaction Conditions:

    Entry Substrate (R) Catalyst Solvent Phenol:Acetal Molar Ratio Yield (%)
    5 Me (methyl) CF3CO2H (TFA) CHCl3 1:2 67
  • Advantages:

    • Single-step synthesis
    • Mild acidic conditions
    • Avoidance of multi-step protection/deprotection
    • Use of commercially available starting materials

This method is particularly relevant for synthesizing bis(pyrrolidine-1-carboxamides) with aryl substituents such as the 2-methyl group on the phenylene ring.

Industrial and Scale-Up Considerations

  • Industrial synthesis likely adapts the carbodiimide coupling approach due to its scalability and robustness.
  • Continuous flow reactors and automated systems can be employed to optimize reaction time, yield, and purity, especially for large-scale production.
  • Purification typically involves crystallization or chromatographic techniques to achieve high purity (>97%).

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Carbodiimide Coupling (DCC) 2-methyl-1,3-phenylenediamine, pyrrolidine-1-carboxylic acid, DCC, DMAP, organic solvent 70–85 Mild conditions, well-established Requires removal of urea byproduct
Acid-Catalyzed Reaction with Ureidoacetals Phenol derivative, γ-ureidoacetal, trifluoroacetic acid, chloroform, reflux or room temp ~67 Single-step, no expensive reagents Moderate yields, acid-sensitive substrates

Research Findings and Analytical Data

  • Spectroscopic Characterization:

    • $$^{1}H$$ NMR and $$^{13}C$$ NMR spectra confirm the presence of amide linkages and pyrrolidine rings.
    • IR spectroscopy shows characteristic amide carbonyl stretches around 1650 cm$$^{-1}$$.
    • Mass spectrometry confirms molecular ion peaks consistent with the molecular weight of 316.4 g/mol.
  • Reaction Optimization:

    • Studies indicate that increasing the phenol to acetal ratio improves yield in acid-catalyzed methods.
    • Choice of solvent and catalyst strongly affects product formation; trifluoroacetic acid in chloroform is optimal for methyl-substituted phenols.

Summary and Outlook

N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) can be synthesized efficiently via:

  • Carbodiimide-mediated coupling of 2-methyl-1,3-phenylenediamine with pyrrolidine-1-carboxylic acid derivatives, a robust and widely used method in organic synthesis.
  • A novel acid-catalyzed single-step reaction of methyl-substituted phenols with γ-ureidoacetals, offering mild conditions and good yields.

Both methods provide pathways to this bis-amide compound with potential for scale-up and further functionalization. The acid-catalyzed method is particularly notable for its innovative approach to constructing bis(pyrrolidine-1-carboxamide) frameworks with aryl substituents.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) and related compounds:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) 2-Methyl-1,3-phenylene Pyrrolidine-1-carboxamide C₁₇H₂₄N₄O₂ (inferred) ~316.4 Likely intermediate in organic synthesis; potential pharmaceutical use (analog-based inference)
N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) 4-Methyl-1,3-phenylene Pyrrolidine-1-carboxamide C₁₇H₂₄N₄O₂ 316.4 Epoxy adhesive component; high purity (≥98%)
N,N'-(2-Methyl-1,3-phenylene)bis[4-(2-pyridinyl)-1-piperazinecarboxyamide] 2-Methyl-1,3-phenylene Piperazine-pyridinyl-carboxamide C₂₃H₂₈N₈O₂ ~472.5 Derivatizing agent for diisocyanates; analytical chemistry applications
N,N'-ethane-1,2-diylbis(N-butylpyrrolidine-1-carboxamide) Ethane-1,2-diyl N-butylpyrrolidine-1-carboxamide C₂₀H₃₈N₄O₂ 366.5 Flexible spacer; potential surfactant or polymer additive
Dimethyl (2-methyl-1,3-phenylene)biscarbamate 2-Methyl-1,3-phenylene Methyl carbamate C₁₁H₁₄N₂O₄ 238.2 Pharmaceutical intermediate (e.g., obtucarbamate analog)

Key Comparative Insights

Positional Isomerism (2-Methyl vs. This steric effect may influence crystallinity and solubility . The 4-methyl isomer (CAS 60006-11-3) is explicitly documented as an epoxy adhesive component, suggesting enhanced thermal stability due to its para-substitution pattern .

Functional Group Variations

  • Replacement of pyrrolidine with piperazine and pyridinyl groups (as in the 2,6-TDIP derivative) enhances π-π stacking interactions and metal-coordination capabilities, making it suitable for analytical derivatization .
  • Carbamate derivatives (e.g., dimethyl (2-methyl-1,3-phenylene)biscarbamate) exhibit lower molecular weights and higher volatility, favoring their use in pharmaceutical synthesis .

Spacer Flexibility

  • Ethane-diyl spacers (e.g., in N,N'-ethane-1,2-diylbis(N-butylpyrrolidine-1-carboxamide)) increase conformational flexibility, which may improve compatibility in polymer matrices but reduce rigidity compared to aromatic cores .

Research Findings

  • Synthetic Routes : The 2-methyl isomer may be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-free C–F bond activation, as seen in related benzodipyrrole systems .
  • Structure-Activity Relationships : The 2-methyl substitution likely reduces electronic conjugation across the phenylene core compared to the 4-methyl isomer, impacting charge transfer properties in materials science applications .
  • Thermal Stability : Carbamate derivatives (e.g., obtucarbamate B) exhibit lower thermal stability (boiling point ~266.6°C) compared to carboxamides, which typically withstand higher temperatures .

Biological Activity

N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) is a compound of significant interest in pharmacology and medicinal chemistry due to its biological activities, particularly as an acetylcholinesterase inhibitor . This article explores its biological activity, mechanisms of action, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C17H24N4O2
  • Molecular Weight : 304.40 g/mol
  • Structural Features : The compound features two pyrrolidine rings linked by a 2-methyl-1,3-phenylene group, which is crucial for its biological activity.

The primary mechanism of action of N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the levels of acetylcholine, which can enhance neurotransmission and potentially improve cognitive functions such as learning and memory. This mechanism suggests its potential utility in treating neurodegenerative diseases like Alzheimer's disease.

Acetylcholinesterase Inhibition

Studies have shown that N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) exhibits significant inhibitory effects on AChE. The inhibition constant (KiK_i) for this compound has been reported to be in the low micromolar range, indicating a strong interaction with the enzyme.

Compound Target Enzyme Inhibition Constant (K_i)
N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide)Acetylcholinesterase~0.5 µM

Neuroprotective Effects

Research indicates that compounds with AChE inhibitory activity may also possess neuroprotective properties. In vitro studies have demonstrated that N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) can protect neuronal cells from oxidative stress-induced apoptosis.

Synthesis Methods

The synthesis of N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) typically involves multi-step organic reactions:

  • Formation of Pyrrolidine Rings : The initial step involves the synthesis of pyrrolidine derivatives through cyclization reactions.
  • Coupling Reaction : The pyrrolidine derivatives are then coupled with 2-methyl-1,3-phenylenediamine to form the bis(pyrrolidinecarboxamide).

Cognitive Enhancement in Animal Models

Recent studies have explored the effects of N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) on cognitive functions in animal models. In one study, rats treated with this compound showed improved performance in maze tests compared to control groups. These findings suggest that the compound may facilitate learning and memory processes through its AChE inhibitory action.

Safety and Toxicity Assessments

Comprehensive toxicity assessments have been conducted to evaluate the safety profile of N,N'-(2-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide). Results indicate that it has a high oral LD50 (>2000 mg/kg), suggesting low acute toxicity. Additionally, it does not exhibit significant skin sensitization or irritation properties.

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